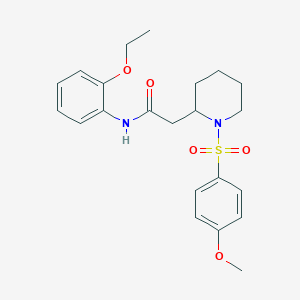

N-(2-乙氧苯基)-2-(1-((4-甲氧基苯基)磺酰)哌啶-2-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(2-ethoxyphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide" is a chemically synthesized molecule that likely possesses a piperidine backbone with various substituents, including an ethoxyphenyl group, a methoxyphenylsulfonyl moiety, and an acetamide linkage. Piperidine derivatives are of significant interest due to their biological activities and potential applications in medicinal chemistry .

Synthesis Analysis

The synthesis of piperidine derivatives often involves multiple steps, starting with the reaction of appropriate starting materials such as benzenesulfonyl chloride with a piperidine moiety. For instance, the synthesis of related compounds has been reported where ethyl isonipecotate reacts with benzenesulfonyl chloride to yield a phenylsulfonyl piperidin derivative, which is further modified to obtain the desired sulfonamide compounds . Similarly, the synthesis of N-substituted piperidine derivatives can involve the reaction of benzenesulfonyl chloride with aminopiperidine, followed by substitution reactions with various electrophiles .

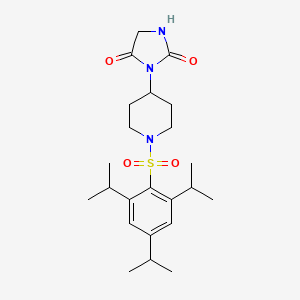

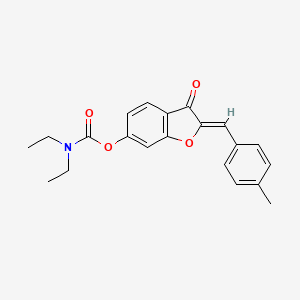

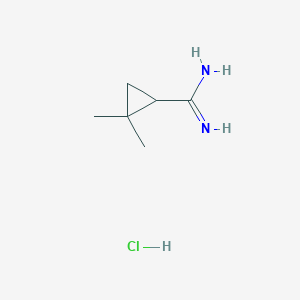

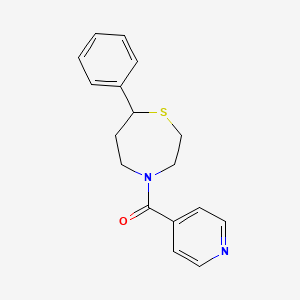

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized by the presence of a six-membered piperidine ring, which can be substituted at various positions to yield a wide range of compounds with different properties. The presence of sulfonyl and acyl groups can significantly influence the electronic and steric properties of these molecules .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including anodic methoxylation, which involves the introduction of methoxy groups into the piperidine ring. The reaction conditions, such as the choice of anode and electrolyte, can influence the selectivity and yield of monomethoxy or dimethoxy products . Additionally, piperidine derivatives can participate in azacyclization reactions to form 2-piperidinone structures under thermal conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and reactivity, are determined by the nature and position of substituents on the piperidine ring. The introduction of sulfonyl and acyl groups can enhance the lipophilicity and potentially the biological activity of these compounds. Spectral analysis, including NMR, IR, and mass spectrometry, is commonly used to elucidate the structures and confirm the identity of synthesized piperidine derivatives . The biological activities of these compounds, such as their antibacterial properties or their interaction with biological receptors, are also important aspects of their chemical properties .

科学研究应用

酶抑制应用

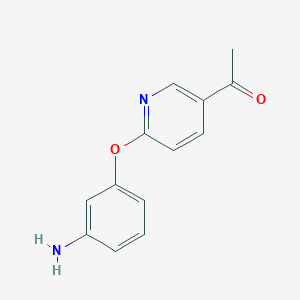

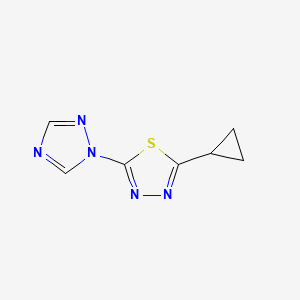

- 碳酸酐酶、乙酰胆碱酯酶和丁酰胆碱酯酶抑制:Virk等人(2018年)的研究聚焦于合成与N-(2-乙氧基苯基)-2-(1-((4-甲氧基苯基)磺酰)哌啶-2-基)乙酰胺相关的三唑类似物。这些化合物显示出对牛碳酸酐酶(bCA-II)、乙酰胆碱酯酶(AChE)和丁酰胆碱酯酶(BChE)酶的显著抑制潜力,表明它们在治疗与酶失调相关的疾病中的潜力 [Virk et al., 2018]。

抗菌和抗菌应用

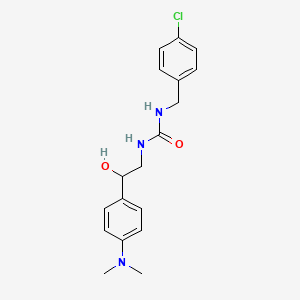

- 抗菌活性:Iqbal等人(2017年)报道了合成带有氮杂环和1,3,4-噁二唑杂环核的乙酰胺衍生物,评估它们的抗菌潜力。这些衍生物对革兰氏阴性和革兰氏阳性细菌菌株显示出中等抑制作用,突显了该化合物在开发新的抗菌剂中的实用性 [Iqbal et al., 2017]。

抗癌应用

- 肝细胞癌:Eldeeb等人(2022年)探讨了磺胺衍生异吲哚对肝细胞癌(HCC)细胞系的细胞毒性影响。某些衍生物显示出有希望的细胞毒性和安全性特征,表明它们作为HCC管理的新型抗癌剂的潜力 [Eldeeb et al., 2022]。

其他应用

- 抗血栓性能:Lorrain等人(2003年)研究了一种与N-(2-乙氧基苯基)-2-(1-((4-甲氧基苯基)磺酰)哌啶-2-基)乙酰胺密切相关的新型凝血酶抑制剂的抗血栓性能。该化合物在各种动物模型中表现出强效的抗血栓效果,暗示其在预防血栓形成中的潜在用途 [Lorrain et al., 2003]。

属性

IUPAC Name |

N-(2-ethoxyphenyl)-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O5S/c1-3-29-21-10-5-4-9-20(21)23-22(25)16-17-8-6-7-15-24(17)30(26,27)19-13-11-18(28-2)12-14-19/h4-5,9-14,17H,3,6-8,15-16H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCLJHBDOGLCABN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-ethoxyphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-chlorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2499766.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2499769.png)

![7-(4-fluorophenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2499773.png)